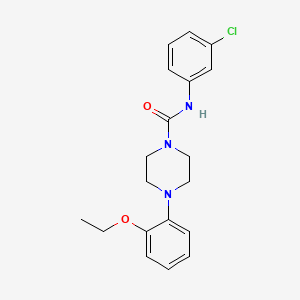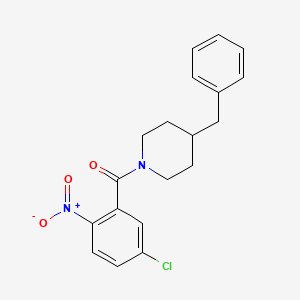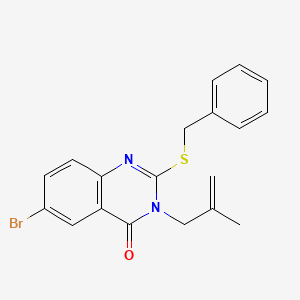![molecular formula C19H20Cl2N2O2 B3520039 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone](/img/structure/B3520039.png)
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone
Descripción general
Descripción
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the biological activity of piperazine derivatives, including their antimicrobial and antiviral properties.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors.
Pathways Involved: By modulating these receptors, the compound can influence neurotransmitter release and uptake, thereby affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-Bromophenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone: Similar in structure but with a bromine substituent instead of chlorine.
1-[4-(4-Methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone: Similar but with a methyl group instead of a chlorine atom.
Uniqueness
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and methyl groups enhances its binding affinity to certain receptors, making it a valuable compound for drug development .
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-14-6-7-15(20)12-17(14)22-8-10-23(11-9-22)19(24)13-25-18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQPMXBMEXCHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3519958.png)
![(E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B3519965.png)
![4-METHYL-1-(4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B3519967.png)


![5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3519984.png)
![2-METHOXY-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)PHENYL (4-METHYLPIPERAZINO) SULFONE](/img/structure/B3519985.png)
![N-{4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B3519992.png)

![2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3520017.png)
![3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3520027.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3520033.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B3520037.png)

